3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound of significant interest in the field of medicinal chemistry and materials science. With a molecular formula of C10H6ClF3N2O and a molecular weight of 262.62 g/mol, this compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which enhances its chemical reactivity and potential applications.
The compound can be synthesized through various methods involving the reaction of substituted anilines with oxadiazole derivatives. Its synthesis is often documented in chemical literature, showcasing its relevance in research and development.
3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This class is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the following steps:
A typical procedure involves dissolving 4-chloroaniline in toluene, followed by the dropwise addition of chloroacetyl chloride in the presence of triethylamine. The mixture is stirred at low temperatures initially before being heated to promote cyclization into the oxadiazole ring structure .
The molecular structure of 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can be represented as follows:
This structure features a phenyl ring substituted with a chloro group and a trifluoromethyl group, connected to an oxadiazole moiety.
The compound's structural data includes:
3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
The reactions are typically facilitated by heat or catalysts depending on the desired transformation. For example, treatment with nucleophiles such as amines or alcohols can yield substituted derivatives .
The mechanism by which 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exerts its effects often involves interactions at the molecular level with biological targets:
Research indicates that compounds within this class exhibit significant biological activity against various pathogens and may be explored for therapeutic applications .
Experimental studies have shown that variations in substituents can significantly alter both the physical properties and biological activities of oxadiazole derivatives .
3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, remained largely unexplored until the mid-20th century when its photochemical rearrangements and biological potential ignited sustained interest [1] [3]. Early pharmacological investigations in the 1940s–1960s culminated in Oxolamine, introduced as a cough suppressant and marking the first therapeutic application of this scaffold [3] [5]. The 1990s–2000s witnessed a paradigm shift, with the ring recognized as a versatile bioisostere for esters and amides, driving its integration into drug design to improve metabolic stability and binding affinity [3] [7]. This era yielded FDA-approved drugs like Pleconaril (antiviral, targeting picornaviruses) and Ataluren (read-through agent for nonsense mutation Duchenne muscular dystrophy) [3] [5]. The last 15 years have seen exponential growth in publications and patents, reflecting its centrality in developing agents against infectious diseases, cancer, and neurological disorders [3] [5].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Discovery
Time Period | Key Advancement | Representative Agent/Discovery | Impact |
---|---|---|---|
1884 | Initial Synthesis | Tiemann & Krüger's "Furo[ab1]diazole" | Foundation of oxadiazole chemistry |
1960s | First Commercial Drug | Oxolamine (antitussive) | Proof of therapeutic relevance |
1990s-2000s | Bioisostere Concept Exploitation | Pleconaril (antiviral), Zibotentan (anticancer, investigational) | Enhanced metabolic stability & target engagement in diverse chemotypes |
2000s-Present | Natural Product Identification & Targeted Therapeutics | Phidianidine A/B (cytotoxic), Ataluren (DMD therapy) | Expansion into natural products & treatment of genetic disorders |
2010s-Present | SARS-CoV-2 Mpro Inhibitors | 3-Phenyl-1,2,4-oxadiazole derivatives [2] | Application against emerging viral threats |
The 1,2,4-oxadiazole ring is a planar, electron-deficient π-system due to the electronegative oxygen and nitrogen atoms. This imparts significant dipole moments, influencing solubility, binding interactions, and overall pharmacokinetics [1] [7]. Crucially, it serves as a multifunctional bioisostere, effectively mimicking carboxylic acids, esters, and amides while resisting enzymatic hydrolysis—a major limitation of the groups it replaces [3] [7]. This bioisosterism enhances metabolic stability and oral bioavailability, as evidenced by compounds like Ataluren [3]. The ring's inherent electronic asymmetry means its electron-withdrawing effect is more pronounced through the C(5) position than C(3), enabling fine-tuning of attached pharmacophores' electronic properties [1]. Furthermore, the nitrogen (N2) and oxygen atoms act as hydrogen bond acceptors, facilitating critical interactions with biological targets like enzymes (e.g., HDACs, viral proteases) and receptors (e.g., orexin, sigma receptors) [3] [5] [7].
Table 2: Bioisosteric Equivalence and Advantages of 1,2,4-Oxadiazole
Functional Group | Key Limitation(s) | 1,2,4-Oxadiazole as Bioisostere | Advantages Gained |
---|---|---|---|
Carboxylic Acid | Low lipophilicity, metabolic conjugation | Rare direct replacement; usually via linker | Increased lipophilicity/logP, reduced polarity, resistance to conjugation |
Ester | Susceptibility to esterases | Direct replacement (e.g., in Proxazole) | Dramatically improved metabolic stability |
Amide | Susceptibility to proteases/amidases | Direct replacement (e.g., in peptide mimetics) | Enhanced stability, retained H-bonding capacity, improved membrane permeation |
Nitrile/Nitro Group | Toxicity concerns, limited interactions | Mimics electronic profile | Reduced toxicity, additional H-bond acceptor sites |
The specific derivative 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exemplifies a strategic integration of pharmacophores designed to optimize target engagement and drug-like properties. The trifluoromethyl (-CF₃) group is pivotal: its strong electron-withdrawing nature significantly enhances the oxadiazole ring's inherent electron deficiency, potentially improving binding affinity to electron-rich enzyme active sites. Furthermore, -CF₃ dramatically increases lipophilicity (log P), promoting membrane permeability and central nervous system (CNS) penetration if required, while also conferring metabolic stability by blocking oxidative metabolic hotspots [6] [7]. The chloro substituent at the para position offers steric and electronic modulation. Its moderate electron-withdrawing effect and ability to participate in halogen bonding (e.g., with carbonyl oxygens or aromatic residues like tryptophan/tyrosine in proteins) provide additional vectors for specific, high-affinity target interactions [6]. Its position ortho to the oxadiazole linkage may also influence the dihedral angle, potentially optimizing the presentation of the oxadiazole to the target [6].
This specific substitution pattern is not arbitrary. Research on analogous structures highlights the impact of halogen positioning. For example, derivatives like 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) demonstrated exceptional nematicidal activity (LC₅₀ = 2.4 μg/mL against Bursaphelenchus xylophilus), significantly outperforming commercial agents, attributed partly to the halogen's role [6]. Similarly, 3-phenyl-1,2,4-oxadiazole derivatives showed potent inhibition of SARS-CoV-2 main protease (Mpro), a critical antiviral target [2]. The 4-chloro-2-(trifluoromethyl)phenyl group is thus a rational extension, combining the established benefits of halogenation and trifluoromethylation to target diverse proteins implicated in:
Physicochemical predictions (e.g., SwissADME) for such derivatives typically indicate favorable drug-likeness, adhering to Lipinski's and Veber's rules (MW ~250-350, moderate LogP, acceptable HBD/HBA counts, TPSA ~40-50 Ų), suggesting good oral bioavailability potential [7] [8]. Its synthesis typically follows reliable routes involving cyclization of amidoximes derived from 4-chloro-2-(trifluoromethyl)benzonitrile with appropriate acylating agents [1] [6].
Table 3: Biological Targets and Activities of Related Halogenated/CF₃-Containing 1,2,4-Oxadiazoles
Compound Class/Example | Biological Target/Activity | Key Finding/Potency | Reference Context |
---|---|---|---|
3-Phenyl-1,2,4-oxadiazoles | SARS-CoV-2 Main Protease (Mpro) | Identified as new class of inhibitors | [2] |
5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) | Nematicidal (Acetylcholine Receptor disruption) | LC₅₀ = 2.4 μg/mL vs. B. xylophilus (Superior to Tioxazafen, Avermectin) | [6] |
3-(Perfluoroalkyl)-1,2,4-oxadiazoles | Material Science / Biocompatible Polymer Modification | Exploited for fluoroorganic modification | [1] |
General Halogenated 1,2,4-Oxadiazoles | Anti-infective (Antibacterial, Antiviral, Antileishmanial) | Broad spectrum potential; Leishmania infantum CYP51 target suggested | [7] [8] |
Ataluren (Contains 1,2,4-oxadiazole) | Nonsense Mutation Readthrough | FDA-approved for Duchenne Muscular Dystrophy | [3] |
Concluding Paragraph for Introduction:The trajectory of 1,2,4-oxadiazoles from laboratory curiosities to components of clinically vital drugs underscores their unique value in medicinal chemistry. The targeted derivative 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole embodies the culmination of this evolution. By synergistically combining the electron-deficient, metabolically robust 1,2,4-oxadiazole core with the strategically positioned chloro and trifluoromethyl substituents, this compound is engineered for enhanced interactions with diverse therapeutic targets. Its design leverages proven principles of bioisosterism, electronic modulation, and rational halogen placement, positioning it as a compelling scaffold for developing novel agents against virological, oncological, and parasitic diseases where current therapies face limitations of resistance, toxicity, or efficacy. Future research will focus on elucidating its precise target profiles and optimizing its potency and selectivity within specific therapeutic domains.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3